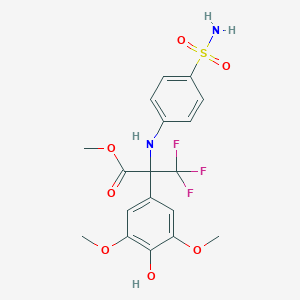![molecular formula C15H10N4O2S2 B11493844 [5-(1H-indol-3-yl)-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl]acetaldehyde](/img/structure/B11493844.png)
[5-(1H-indol-3-yl)-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1H-INDOL-3-YL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-3-YL]ACETALDEHYDE is a complex organic compound that features an indole moiety fused with a thiazolopyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-INDOL-3-YL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-3-YL]ACETALDEHYDE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a thiazolopyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-INDOL-3-YL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-3-YL]ACETALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or thiazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole or thiazolopyrimidine rings .
Scientific Research Applications
2-[5-(1H-INDOL-3-YL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-3-YL]ACETALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[5-(1H-INDOL-3-YL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-3-YL]ACETALDEHYDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with the thiazolopyrimidine ring system, such as certain anticancer agents, also exhibit similarities.
Uniqueness
The uniqueness of 2-[5-(1H-INDOL-3-YL)-7-OXO-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-3-YL]ACETALDEHYDE lies in its combined indole and thiazolopyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H10N4O2S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[5-(1H-indol-3-yl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl]acetaldehyde |
InChI |
InChI=1S/C15H10N4O2S2/c20-6-5-19-13-11(23-15(19)22)14(21)18-12(17-13)9-7-16-10-4-2-1-3-8(9)10/h1-4,6-7,16H,5H2,(H,17,18,21) |
InChI Key |
NYBPBGVGKCCSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C(=O)N3)SC(=S)N4CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11493763.png)
![methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11493770.png)
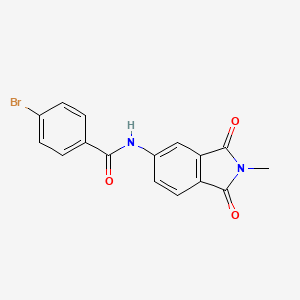
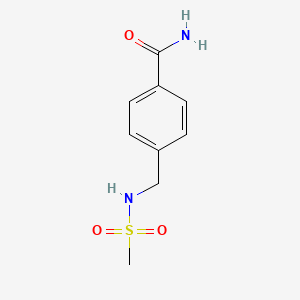
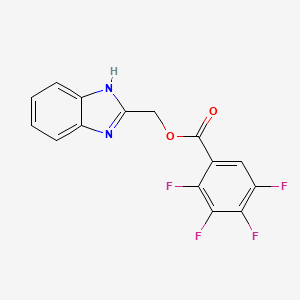
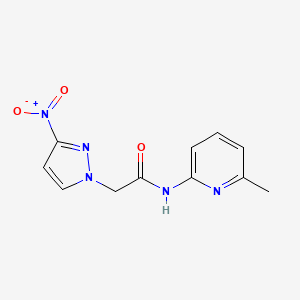
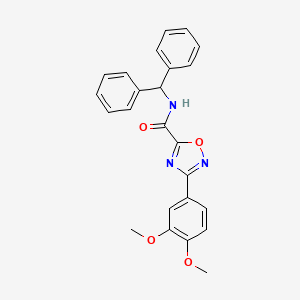
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11493811.png)
![N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide](/img/structure/B11493816.png)
![Ethyl methyl 4,4'-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate](/img/structure/B11493821.png)
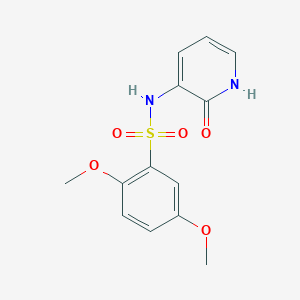
![4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11493823.png)
![8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11493831.png)
